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Compound of Interest

Compound Name: WP 1122

Cat. No.: B15600854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of WP1122, a novel

glycolysis inhibitor, in preclinical glioblastoma mouse models. The information compiled herein

is intended to guide researchers in designing and executing in vivo studies to evaluate the

efficacy and mechanism of action of this compound.

Introduction to WP1122
WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis.[1]

[2] Glioblastoma (GBM), a highly aggressive and the most common primary brain tumor,

exhibits a strong dependence on glycolysis for energy production, a phenomenon known as the

Warburg effect. WP1122 is designed to overcome the limitations of 2-DG, such as its poor

pharmacokinetic properties and inability to efficiently cross the blood-brain barrier (BBB).[3] By

acetylating 2-DG to create WP1122, the molecule becomes more lipophilic, facilitating its

passage across the BBB.[2] Once in the brain, intracellular esterases are believed to cleave

the acetyl groups, releasing 2-DG, which is then phosphorylated by hexokinase to 2-deoxy-D-

glucose-6-phosphate (2-DG-6P).[3] The accumulation of 2-DG-6P competitively inhibits

phosphoglucose isomerase, a key enzyme in the glycolytic pathway, leading to ATP depletion

and ultimately cell death in cancer cells. Preclinical studies have suggested that WP1122

performs as well as or better than the standard-of-care chemotherapy temozolomide in brain

tumor models.[1]
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Quantitative Data Summary
The following tables summarize the available quantitative data for WP1122 in glioblastoma cell

lines. Note: In vivo quantitative data on tumor volume reduction and survival in mouse models

are not readily available in the public domain at the time of this writing.

Table 1: In Vitro Efficacy of WP1122 in Human Glioblastoma Cell Lines

Cell Line Compound Time Point (hours) IC50 (mM)

U-87 WP1122 48 3

U-87 WP1122 72 2

U-251 WP1122 48 1.25

U-251 WP1122 72 0.8

U-87 2-DG 48 20

U-87 2-DG 72 5

U-251 2-DG 48 12

U-251 2-DG 72 5

Data extracted from a study by Gruwald et al. (2021).[2]

Signaling Pathway and Mechanism of Action
The diagrams below illustrate the proposed mechanism of action of WP1122 and a general

workflow for in vivo studies.
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Caption: Proposed mechanism of action of WP1122 in glioblastoma cells.
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Caption: General experimental workflow for in vivo studies.
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Experimental Protocols
The following are generalized protocols for conducting in vivo studies with WP1122 in a

glioblastoma mouse model. These should be adapted and optimized for specific experimental

designs.

Orthotopic Glioblastoma Mouse Model Generation
This protocol is based on standard procedures for establishing intracranial tumors using the U-

87 MG human glioblastoma cell line.

Materials:

U-87 MG human glioblastoma cell line

Appropriate cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old

Stereotactic apparatus for small animals

Anesthesia (e.g., isoflurane)

Hamilton syringe with a 26-gauge needle

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA

Procedure:

Cell Culture: Culture U-87 MG cells in a humidified incubator at 37°C and 5% CO2. Passage

cells every 2-3 days to maintain logarithmic growth.

Cell Preparation: On the day of implantation, harvest cells by trypsinization, wash with PBS,

and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL. Keep the cell

suspension on ice.
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Animal Preparation: Anesthetize the mouse using isoflurane. Shave the scalp and secure the

head in a stereotactic frame.

Intracranial Injection: Create a small burr hole in the skull over the desired injection site (e.g.,

2 mm lateral and 1 mm anterior to the bregma). Slowly inject 5 µL of the cell suspension (5 x

10^5 cells) into the brain parenchyma at a depth of 3 mm.

Post-operative Care: Suture the scalp incision and allow the mouse to recover on a warming

pad. Monitor the animal for any signs of distress.

Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging modality such

as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance

imaging (MRI). Begin treatment when tumors reach a predetermined size.

WP1122 Formulation and Administration
Materials:

WP1122 compound

Vehicle for solubilization (e.g., a solution of DMSO and polyethylene glycol)

Oral gavage needles

Procedure:

Formulation: Prepare a stock solution of WP1122 in a suitable vehicle. The final

concentration should be determined based on the desired dosage and the volume to be

administered.

Dosing Regimen: While specific in vivo dosing information for WP1122 in glioblastoma

models is not widely published, a starting point could be daily or every-other-day

administration. The exact dose and schedule should be determined through dose-escalation

studies to assess tolerability and efficacy. Preclinical studies have indicated that oral

administration is a viable route.[3]

Administration: Administer the WP1122 formulation to the mice via oral gavage. Ensure

proper technique to avoid injury to the animal.
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Control Group: A control group of tumor-bearing mice should receive the vehicle alone

following the same administration schedule.

Efficacy Evaluation
Endpoints:

Survival: Monitor the mice daily for signs of tumor progression (e.g., weight loss, neurological

deficits). Euthanize mice when they reach a moribund state. Record the date of death or

euthanasia to generate survival curves.

Tumor Volume: If using MRI for tumor monitoring, measure tumor volume at regular intervals

throughout the study. This will allow for the assessment of tumor growth inhibition.

Biomarker Analysis: At the end of the study, tumors and brains can be harvested for

histological and molecular analysis to investigate the effects of WP1122 on glycolysis,

apoptosis, and other relevant pathways.

Conclusion
WP1122 represents a promising therapeutic agent for glioblastoma due to its ability to inhibit

glycolysis and cross the blood-brain barrier. The provided application notes and protocols offer

a framework for researchers to conduct preclinical in vivo studies to further elucidate its efficacy

and mechanism of action. Further research is warranted to establish optimal dosing regimens

and to explore potential combination therapies to enhance its anti-tumor activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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